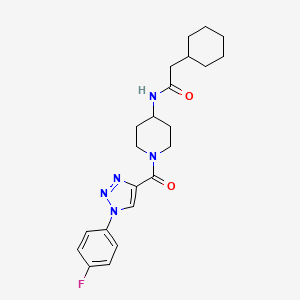
2-cyclohexyl-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclohexyl-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide is a complex organic compound featuring a cyclohexyl group attached to an acetamide moiety, with the nitrogen atom linked to a substituted piperidine ring. The molecular architecture suggests the compound has potential biological activity, given the presence of a triazole ring and a fluorophenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclohexyl-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide typically involves multi-step organic synthesis procedures. Initially, the cyclohexyl acetamide is synthesized and then coupled with a piperidine derivative. The fluorophenyl and triazole functionalities are introduced via substitution and cycloaddition reactions, respectively.
Industrial Production Methods: Industrial synthesis might employ streamlined processes involving automated reactors and continuous flow chemistry to enhance yield and purity. Precise control over reaction conditions such as temperature, pressure, and pH is crucial in large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions particularly at the piperidine ring.
Reduction: Reduction can target the acetamide moiety, converting it to an amine.
Substitution: The triazole and fluorophenyl groups make the compound a candidate for substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Use of agents like potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Employing hydrogenation catalysts or agents like lithium aluminium hydride (LiAlH4).
Substitution: Halogenated reagents or strong bases can facilitate these reactions.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxides.
Reduction: Conversion to amines or simpler hydrocarbons.
Substitution: Yielding new derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Employed in studying reaction mechanisms and the behavior of substituted piperidine and triazole systems. Biology: Medicine: Research into its potential as a therapeutic agent, given similar compounds are often explored for antimicrobial or anticancer properties. Industry: Possible use in material science for developing advanced polymers or as intermediates in complex chemical manufacturing.
Mecanismo De Acción
The precise mechanism of action for 2-cyclohexyl-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide is yet to be fully elucidated. it likely interacts with biological molecules through hydrogen bonding, π-π interactions, and Van der Waals forces. The triazole ring may interact with enzymes or receptors, altering their activity and leading to downstream effects.
Comparación Con Compuestos Similares
1-(4-fluorophenyl)-1H-1,2,3-triazole
N-acylpiperidines
Cyclohexyl amides
Uniqueness:
The synergistic properties of the cyclohexyl, piperidinyl, and triazole rings contribute to its potential unique bioactivity and chemical reactivity.
This compound holds significant promise for further research and development in various scientific and industrial fields.
Propiedades
IUPAC Name |
2-cyclohexyl-N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN5O2/c23-17-6-8-19(9-7-17)28-15-20(25-26-28)22(30)27-12-10-18(11-13-27)24-21(29)14-16-4-2-1-3-5-16/h6-9,15-16,18H,1-5,10-14H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPMXZGKQRGXTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














